5-Phenylpentyl isothiocyanate

Description

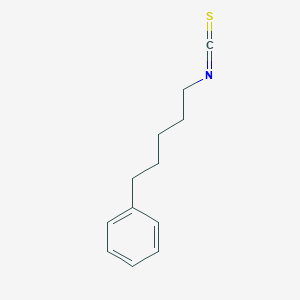

Structure

2D Structure

3D Structure

Properties

CAS No. |

133920-05-5 |

|---|---|

Molecular Formula |

C12H15NS |

Molecular Weight |

205.32 g/mol |

IUPAC Name |

5-isothiocyanatopentylbenzene |

InChI |

InChI=1S/C12H15NS/c14-11-13-10-6-2-5-9-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2 |

InChI Key |

XTHYKVRNGUYFOS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCCCN=C=S |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCN=C=S |

Other CAS No. |

133920-05-5 |

Synonyms |

5-isothiocyanatopentylbenzene |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis

Identification and Isolation from Armoracia rusticana (Horseradish)

5-Phenylpentyl isothiocyanate (PhPeITC) has been identified as a new natural product following detailed analyses of autolysates from horseradish (Armoracia rusticana P. Gaertn., B. Mey. & Scherb., Brassicaceae). The structural confirmation of this compound was achieved through synthesis and unequivocally established by spectral analysis. Its discovery was specifically noted in the aerial parts of the horseradish plant. The identification process involved the analysis of volatile compounds released during the autolysis of plant material, a process where endogenous enzymes break down cellular components.

Horseradish is well-known for producing a variety of isothiocyanates (ITCs), which are the primary contributors to its characteristic pungent flavor. While Allyl isothiocyanate (AITC) and 2-phenylethyl isothiocyanate (PEITC) are the most abundant ITCs in horseradish roots, the identification of this compound has expanded the known profile of these bioactive compounds in the plant.

Table 1: Major Glucosinolates and Their Corresponding Isothiocyanate Products in Horseradish

| Precursor Glucosinolate | Hydrolysis Product (Isothiocyanate) | Relative Abundance in Roots |

|---|---|---|

| Sinigrin | Allyl isothiocyanate (AITC) | ~83% of total glucosinolates |

| Gluconasturtiin | 2-Phenylethyl isothiocyanate (PEITC) | ~11% of total glucosinolates |

| 5-Phenylpentyl Glucosinolate | This compound (PhPeITC) | Identified in aerial parts; abundance not quantified |

Evidence for the Existence and Hydrolysis of Precursor Glucosinolates

The presence of this compound in horseradish autolysates serves as the first direct evidence for the existence of its precursor, 5-phenylpentyl glucosinolate, within the plant. Glucosinolates are a class of secondary metabolites found in cruciferous vegetables that act as precursors to isothiocyanates, often referred to as "mustard oils". Researchers have proposed the name "glucoarmoracin" for this specific precursor glucosinolate. The detection of the hydrolysis product (PhPeITC) strongly implies the presence of the parent glucosinolate, even if the glucosinolate itself has not been directly isolated and characterized from the plant material.

Enzymatic Biotransformation Pathways: Role of Myrosinase

The formation of this compound is a direct result of an enzymatic process involving myrosinase (a β-thioglucosidase). In intact horseradish plant cells, glucosinolates like the postulated 5-phenylpentyl glucosinolate are physically separated from the myrosinase enzyme. This compartmentalization prevents any chemical reaction from occurring.

When the plant tissue is damaged—for instance, by chewing, cutting, or crushing—the cellular structure is disrupted, allowing the glucosinolates and myrosinase to come into contact. Myrosinase then catalyzes the hydrolysis of the glucosinolate. This enzymatic reaction cleaves the thioglucosidic bond, removing the glucose molecule and yielding an unstable intermediate aglycone. This intermediate subsequently undergoes a spontaneous chemical rearrangement (the Lossen rearrangement) to form the corresponding isothiocyanate, in this case, this compound. This rapid defense mechanism, often called the "mustard oil bomb," is responsible for the production of the pungent and biologically active compounds characteristic of horseradish.

Synthetic Methodologies

Chemical Synthesis Approaches for 5-Phenylpentyl Isothiocyanate

The primary methods for synthesizing this compound involve the transformation of 5-phenylpentylamine. These approaches include the classical decomposition of dithiocarbamate (B8719985) salts and the use of thiophosgene (B130339), alongside more general procedures applicable to a wide range of phenylalkyl isothiocyanates.

A prevalent and versatile method for preparing isothiocyanates is through the formation and subsequent decomposition of dithiocarbamic acid salts. nih.govchemrxiv.org This approach is a common strategy for synthesizing this compound. researchgate.netmdpi.com The process is typically a "one-pot", two-step procedure that begins with the reaction of the primary amine with carbon disulfide in the presence of a base. researchgate.netresearchgate.net

In a specific application of this method, this compound was prepared by treating 5-phenylpentylamine with carbon disulfide and triethylamine. mdpi.com This reaction generates a dithiocarbamic acid salt in situ. This intermediate is then decomposed using a desulfurizing agent to yield the final isothiocyanate product. researchgate.netmdpi.com One effective protocol employs tosyl chloride as the mediating agent for the decomposition of the dithiocarbamate salt, a method that has been successfully used to prepare various alkyl and aryl isothiocyanates in moderate to excellent yields. researchgate.netorganic-chemistry.org

The general mechanism involves the nucleophilic attack of the amine on carbon disulfide, facilitated by the base, to form the dithiocarbamate anion. This intermediate is then treated with an electrophilic reagent (the desulfurizing agent) which promotes the elimination of a sulfur-containing byproduct, leading to the formation of the isothiocyanate. nih.gov

Table 1: Reagents for Synthesis via Dithiocarbamic Acid Salt Decomposition

| Role | Reagent Examples |

|---|---|

| Starting Amine | 5-Phenylpentylamine |

| Thiocarbonyl Source | Carbon Disulfide (CS₂) |

| Base | Triethylamine (Et₃N), DBU, NMM |

| Desulfurizing Agent | Tosyl Chloride, Sodium Persulfate, Cyanuric Acid, Iodine |

| Solvent | Dichloromethane, Acetonitrile, Water |

This method is often favored due to its operational simplicity and the availability of various non-toxic desulfurizing agents as alternatives to more hazardous reagents. chemrxiv.orgrsc.org For instance, sodium persulfate has been used as an efficient desulfurization agent in aqueous media, providing a greener synthetic route. nih.govrsc.org

The reaction of primary amines with thiophosgene (CSCl₂) is considered a classic and direct route to isothiocyanates. nih.gov This method can be applied to the synthesis of this compound from its corresponding amine, which may be used in the form of its hydrochloride salt.

A general procedure involves the reaction of the primary amine with thiophosgene in a biphasic system. rsc.org For example, the amine is dissolved in an organic solvent like dichloromethane, and this solution is added to a vigorously stirred mixture containing aqueous sodium bicarbonate and thiophosgene. rsc.orgjustia.com The base (sodium bicarbonate) neutralizes the hydrogen chloride that is formed during the reaction, driving the formation of the isothiocyanate. The reaction is typically rapid and efficient.

Despite its effectiveness, the use of thiophosgene is limited by its high toxicity and corrosive nature, prompting the development of alternative synthetic methods. nih.govbeilstein-journals.org

Beyond the specific methods detailed above, several other synthetic strategies are broadly applicable for the preparation of phenylalkyl isothiocyanates, including this compound.

Reaction with Phenyl Chlorothionoformate: This method provides a valuable alternative to thiophosgene. organic-chemistry.org Amines react with phenyl chlorothionoformate in the presence of a solid base like sodium hydroxide. The reaction can be performed as a one-pot process, which is particularly effective for alkyl amines, or as a two-step approach that is more versatile and provides high yields for a broader range of substrates. organic-chemistry.orgorganic-chemistry.org

Elemental Sulfur-Based Synthesis: Aliphatic and aromatic isothiocyanates can be produced using a catalytic mixture of elemental sulfur and selenium. nih.gov The amine is reacted with an isocyanide in the presence of the sulfur-selenium catalyst to yield the isothiocyanate. This method offers fairly high yields and a simple workup. nih.gov

Aqueous One-Pot Synthesis: A facile and environmentally conscious protocol uses cyanuric acid as a desulfurylation reagent in aqueous conditions. researchgate.netbeilstein-journals.orgd-nb.info The primary amine reacts with carbon disulfide in the presence of a base like potassium carbonate in water to form the dithiocarbamate salt in situ. Subsequent addition of trichloroisocyanuric acid (TCT) in an organic solvent promotes the conversion to the isothiocyanate in excellent yields. beilstein-journals.orgd-nb.info This method is noted for its suitability for large-scale synthesis. d-nb.info

Table 2: Comparison of General Synthetic Methods for Phenylalkyl Isothiocyanates

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Dithiocarbamate Decomposition | Amine, CS₂, Base, Desulfurizing Agent (e.g., Tosyl Chloride) | Versatile, milder alternatives to thiophosgene available. researchgate.netorganic-chemistry.org | Can be a two-step process. |

| Thiophosgene | Amine, Thiophosgene (CSCl₂), Base | Direct, often high-yielding. nih.gov | Reagent is highly toxic and corrosive. nih.gov |

| Phenyl Chlorothionoformate | Amine, Phenyl Chlorothionoformate, NaOH | Good yields, avoids highly toxic reagents. organic-chemistry.org | May require a two-step process for some substrates. organic-chemistry.org |

| Aqueous One-Pot Process | Amine, CS₂, K₂CO₃, Cyanuric Acid | "Green" (uses water), economical, scalable. beilstein-journals.orgd-nb.info | Requires a biphasic system for the desulfurization step. |

Biological Activities

Chemopreventive and Anticancer Activities (Preclinical and In Vitro)

5-Phenylpentyl isothiocyanate (PPeITC), a member of the arylalkyl isothiocyanate class of compounds, has been investigated for its potential role in cancer prevention. Research, particularly in preclinical animal models, has focused on its ability to inhibit the development of tumors induced by specific carcinogens.

Inhibition of Carcinogen-Induced Tumorigenesis in Animal Models

Preclinical studies have demonstrated the efficacy of this compound in preventing the formation of tumors in animal models, particularly those induced by the tobacco-specific nitrosamine (B1359907), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK).

Research using A/J mice, a strain susceptible to lung tumor development, has shown that this compound is a potent inhibitor of NNK-induced lung tumorigenesis. science.govnih.gov In a key study, mice were treated with PPeITC by gavage for four consecutive days before being administered a single dose of the carcinogen NNK. science.gov The results, recorded 16 weeks later, indicated a significant reduction in the number of pulmonary adenomas in mice pre-treated with PPeITC, demonstrating its chemopreventive potential in this model. science.govresearchgate.net

The mechanism by which arylalkyl isothiocyanates inhibit carcinogenesis is linked to their ability to interfere with the metabolic activation of carcinogens like NNK, which in turn reduces the formation of DNA adducts—a critical step in chemical carcinogenesis. researchgate.net Specifically, this compound was tested for its ability to inhibit NNK-induced DNA methylation in the lungs of A/J mice. science.govnih.gov The study found that PPeITC exerted an inhibitory effect on this process, which is qualitatively similar to its effect on tumor formation. science.govresearchgate.net

The chemopreventive activity of arylalkyl isothiocyanates against NNK-induced lung cancer is strongly influenced by the length of the alkyl chain separating the phenyl group from the isothiocyanate functional group. science.govresearchgate.net Studies comparing a series of these compounds have shown that increasing the chain length generally enhances inhibitory activity. science.govresearchgate.net

This compound (PPeITC), with a five-carbon chain, was found to be a considerably more potent inhibitor of NNK-induced lung tumorigenesis than phenethyl isothiocyanate (PEITC), which has a two-carbon chain. science.govresearchgate.net Its potency was observed to be similar to that of 3-phenylpropyl isothiocyanate (PPITC) and 4-phenylbutyl isothiocyanate (PBITC). science.govresearchgate.net However, 6-phenylhexyl isothiocyanate (PHITC), with the longest chain in this specific comparison group, appeared to be the most potent inhibitor of all the tested compounds. science.gov

Inhibition of NNK-Induced Lung Tumorigenesis by Arylalkyl Isothiocyanates in A/J Mice

This table summarizes the comparative efficacy of various arylalkyl isothiocyanates in reducing the number of lung tumors induced by the carcinogen NNK. The data highlights a structure-activity relationship where inhibitory potency generally increases with the length of the alkyl chain.

| Compound | Alkyl Chain Length (CH₂)n | Relative Inhibitory Potency | Reference |

|---|---|---|---|

| Phenethyl isothiocyanate (PEITC) | 2 | Effective at 5 µmol/day, but not at 1 or 0.2 µmol/day | science.gov |

| 3-Phenylpropyl isothiocyanate (PPITC) | 3 | Considerably more potent than PEITC | science.gov |

| 4-Phenylbutyl isothiocyanate (PBITC) | 4 | Considerably more potent than PEITC; similar to PPITC and PPeITC | science.gov |

| This compound (PPeITC) | 5 | Considerably more potent than PEITC; similar to PPITC and PBITC | science.gov |

| 6-Phenylhexyl isothiocyanate (PHITC) | 6 | Appeared to be the most potent inhibitor among the tested compounds | science.gov |

Cytotoxic Effects on Cancer Cell Lines (In Vitro Studies)

While the in vivo chemopreventive activities of this compound are documented, its direct cytotoxic effects have been evaluated on a limited number of human cancer cell lines.

Based on the available search results, there are no specific studies detailing the cytotoxic effects of this compound on the human lung adenocarcinoma cell line, A549. While other isothiocyanates, such as phenethyl isothiocyanate (PEITC), have been studied for their activity against A549 cells, specific data for PPeITC on this particular cell line is not present in the provided sources. nih.govmdpi.comnih.gov One study did evaluate the cytotoxic effects of this compound on other cancer cell lines, namely Caco-2 (colon) and HeLa (cervical), but did not include A549 cells in its analysis. researchgate.net

Activity against Human Bladder Cancer Cells (T24)

Currently, there is no specific research available detailing the direct activity of this compound against the human bladder cancer cell line T24. Studies have been conducted on other isothiocyanates, such as 2-phenylethyl isothiocyanate (PEITC), which show activity against T24 cells, but specific data for the 5-phenylpentyl variant is not present in the reviewed scientific literature. mdpi.com

Activity against Human Colon Carcinoma Cells (Caco-2)

Research has established the cytotoxic effect of this compound on human colon carcinoma (Caco-2) cells. nih.gov In a comparative study of five ω-phenylalkyl isothiocyanates, this compound demonstrated notable activity. The half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a biological process by half, was determined for this compound.

The cytotoxic activity of this compound and related compounds was evaluated, showing a clear dose-dependent effect on the viability of Caco-2 cells.

Table 1: Cytotoxicity of ω-Phenylalkyl Isothiocyanates on Cancer and Normal Cell Lines

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| This compound | Caco-2 | 17.2 |

| This compound | HeLa | 12.5 |

| This compound | MDCK | >32 |

| 2-Phenylethyl isothiocyanate | Caco-2 | 10.5 |

| 3-Phenylpropyl isothiocyanate | Caco-2 | 11.1 |

| 4-Phenylbutyl isothiocyanate | Caco-2 | 12.3 |

| 6-Phenylhexyl isothiocyanate | Caco-2 | 29.4 |

Data sourced from a study on the cytotoxic activities of various isothiocyanates. The table is interactive and can be sorted by column.

Activity against Human Cervical Carcinoma Cells (HeLa)

The cytotoxic activity of this compound has also been confirmed against human cervical carcinoma (HeLa) cells. nih.gov It was found to be the most potent compound against this cell line when compared with four other ω-phenylalkyl isothiocyanates. The IC₅₀ value was recorded at 12.5 µg/mL, indicating a significant inhibitory effect on the proliferation of HeLa cells. nih.gov

Effects on Normal Cell Lines (e.g., MDCK) for Comparative Analysis

For comparative purposes, the effect of this compound was tested on a non-cancerous cell line, Madin-Darby Canine Kidney (MDCK) cells. nih.gov The compound showed a significantly lower cytotoxic effect on these normal cells compared to the cancer cell lines. The IC₅₀ value for MDCK cells was determined to be greater than 32 µg/mL, which is more than double the concentration required to inhibit the cancer cell lines, suggesting a degree of selectivity for cancer cells. nih.gov

Antimicrobial Activities

Research has demonstrated that this compound possesses non-selective antimicrobial properties, showing efficacy against a range of bacteria and fungi. nih.gov

Antibacterial Spectrum and Efficacy

The antibacterial activity of this compound was evaluated against a panel of six bacterial strains. The compound was effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for each strain. The results indicate a broad spectrum of activity. nih.gov

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 8 |

| Bacillus cereus | Gram-positive | 4 |

| Listeria monocytogenes | Gram-positive | 8 |

| Escherichia coli | Gram-negative | 16 |

| Pseudomonas aeruginosa | Gram-negative | 32 |

| Salmonella typhimurium | Gram-negative | 16 |

This interactive table summarizes the MIC values for this compound against various bacterial strains.

Antifungal Spectrum and Efficacy

In addition to its antibacterial properties, this compound has demonstrated activity against fungal organisms. nih.gov Its efficacy was tested against two common fungal strains, showing notable inhibitory effects. Some studies on related isothiocyanates suggest that they can possess higher antifungal activity compared to their antibacterial activity. researchgate.net

Table 3: Antifungal Activity of this compound

| Fungal Strain | Type | MIC (µg/mL) |

|---|---|---|

| Candida albicans | Yeast | 16 |

| Aspergillus niger | Mold | 32 |

This interactive table presents the MIC values for this compound against the tested fungal strains.

Compound Reference Table

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Phenylethyl isothiocyanate |

| 3-Phenylpropyl isothiocyanate |

| 4-Phenylbutyl isothiocyanate |

| 6-Phenylhexyl isothiocyanate |

Spasmolytic Activities

Studies utilizing preclinical models, specifically the rat distal colon, have demonstrated the significant spasmolytic activity of this compound. researchgate.netnih.govmdpi.com This compound, along with four other ω-phenylalkyl isothiocyanates, was tested and found to exert noteworthy effects on smooth muscle tissue. nih.govscience.gov

When compared to the established spasmolytic agent papaverine (B1678415), this compound exhibits remarkably higher potency. researchgate.netnih.gov Research indicates that it is almost 100 times more potent than papaverine in its spasmolytic action on the rat distal colon. researchgate.netnih.govscience.govnih.govscience.govscience.govresearchgate.net

Structure Activity Relationships Sars

Correlation between Alkyl Chain Length and Biological Efficacy

The length of the alkyl chain in phenylalkyl isothiocyanates is a critical determinant of their biological potency. This relationship has been investigated across various biological activities, revealing that optimal chain length can vary depending on the specific endpoint being measured.

A strong correlation exists between the alkyl chain length of phenylalkyl isothiocyanates and their ability to inhibit lung tumorigenesis induced by the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). nih.govaacrjournals.org Research consistently demonstrates that increasing the alkyl chain length enhances chemopreventive activity. nih.govpsu.edu

Studies in A/J mice have shown a clear trend of increasing inhibition of NNK-induced lung neoplasia as the alkyl chain of arylalkyl isothiocyanates is lengthened. nih.gov For instance, phenethyl isothiocyanate (PEITC), with a two-carbon chain, reduced lung tumor multiplicity by 64%, whereas 3-phenylpropyl isothiocyanate (PPITC) and 4-phenylbutyl isothiocyanate (PBITC), with three- and four-carbon chains respectively, decreased tumor multiplicity by a remarkable 96%. nih.gov

Further extension of the alkyl chain continues to enhance potency. 5-Phenylpentyl isothiocyanate (PPeITC) and 6-phenylhexyl isothiocyanate (PHITC) were found to be considerably more potent inhibitors than PEITC. aacrjournals.orgaacrjournals.org While PPITC, PBITC, and PPeITC showed similar high levels of inhibitory activity, PHITC appeared to be the most potent of the series, reducing tumor multiplicity by 85% at a very low dose. aacrjournals.orgaacrjournals.org However, this trend does not continue indefinitely; the inhibitory potency has been observed to decline at longer alkyl chain lengths, such as with 8-phenyloctyl isothiocyanate and 10-phenyldecyl isothiocyanate. nih.govnih.gov This enhanced efficacy with increasing chain length up to six carbons is also observed in F344 rats. oup.com The inhibitory effects on tumorigenesis correlate well with the compounds' ability to inhibit NNK-induced DNA methylation. aacrjournals.org

| Compound | Alkyl Chain Length (n) in Ph-(CH₂)n-NCS | Tumor Multiplicity Inhibition (%) |

|---|---|---|

| Phenethyl isothiocyanate (PEITC) | 2 | 64% |

| 3-Phenylpropyl isothiocyanate (PPITC) | 3 | 96% |

| 4-Phenylbutyl isothiocyanate (PBITC) | 4 | 96% |

| This compound (PPeITC) | 5 | >96% (Potency similar to PBITC/PPITC) |

| 6-Phenylhexyl isothiocyanate (PHITC) | 6 | Highly potent, 85% inhibition at a dose 25x lower than PEITC |

Data synthesized from studies in A/J mice treated with NNK. nih.govaacrjournals.orgaacrjournals.org

The alkyl chain length of phenylalkyl isothiocyanates also dictates their effectiveness as germination stimulants for the parasitic weed Phelipanche ramosa. mdpi.comresearchgate.net In this context, a clear structure-activity relationship is observed where potency increases with the length of the carbon chain separating the phenyl ring from the isothiocyanate group. mdpi.com

While phenyl isothiocyanate (no alkyl chain) is inactive, and benzyl (B1604629) isothiocyanate (one carbon) shows some activity, the germination stimulation effect becomes significantly stronger as the chain lengthens. mdpi.comresearchgate.net The activity reaches a maximum with 4-phenylbutyl isothiocyanate (PBITC) and this compound (PPeITC). mdpi.com After this peak, the potency dramatically drops with 6-phenylhexyl isothiocyanate (PHITC). mdpi.com Notably, PBITC and PPeITC are as active as the synthetic strigolactone analog GR24, a standard germination stimulant. mdpi.com Further comparisons at very low concentrations showed that 4-phenylbutyl ITC was the most active, inducing approximately 20% germination even at a concentration of 10⁻¹⁵ M. mdpi.com This indicates that an optimal alkyl chain of four to five carbons provides the ideal conformation for interaction with the plant's germination receptors. mdpi.comresearchgate.net

| Compound | Alkyl Chain Length (n) in Ph-(CH₂)n-NCS | Relative Germination Stimulation Activity on P. ramosa |

|---|---|---|

| Phenyl isothiocyanate | 0 | Inactive |

| Benzyl isothiocyanate (BITC) | 1 | Active |

| 2-Phenylethyl isothiocyanate (PEITC) | 2 | Active |

| 3-Phenylpropyl isothiocyanate (PPITC) | 3 | Increased activity |

| 4-Phenylbutyl isothiocyanate (PBITC) | 4 | Maximum activity |

| This compound (PPeITC) | 5 | Maximum activity |

| 6-Phenylhexyl isothiocyanate (PHITC) | 6 | Dramatically decreased activity |

Data based on germination assays on Phelipanche ramosa seeds. mdpi.com

The relationship between the alkyl chain length of phenylalkyl isothiocyanates and their cytotoxic activity against cancer cells is more complex and can vary depending on the cell line studied. acs.org In some cases, increasing the chain length leads to greater potency, while in others, a reverse trend is observed. acs.orgnih.gov

In studies involving glioblastoma, breast, and prostate cancer cell lines, the IC50 values (a measure of potency) consistently decreased—indicating increased effectiveness—with increasing alkyl chain length of the ITCs. acs.org For example, alyssin, an ITC with a five-carbon chain, exhibited the highest cytotoxicity against HepG2 liver cancer cells compared to iberin (B1674146) (three-carbon chain) and sulforaphane (B1684495) (four-carbon chain). biomolther.org This suggests that for certain cancer types, a longer alkyl chain enhances the cytotoxic potential. acs.orgbiomolther.org

Conversely, in other studies, particularly with breast cancer cells, benzyl isothiocyanate (BITC), with the shortest alkyl chain, was found to be more effective than PEITC, suggesting that potency can decrease with increasing chain length. acs.orgnih.gov This reverse trend was also noted in a melanoma tumor model, where efficacy decreased as the alkyl chain length increased. nih.gov These differing results highlight that the optimal structure for cytotoxic activity is highly dependent on the specific cancer cell type and its unique biochemical environment. acs.orgiiarjournals.org

| Compound | Alkyl Chain Length (n) in Ph-(CH₂)n-NCS | Cancer Cell Line | IC₅₀ (µM) | Observed Trend |

|---|---|---|---|---|

| Benzyl isothiocyanate (BITC) | 1 | MDA-MB-231 (Breast) | 3.5 | Potency increases with chain length |

| Phenethyl isothiocyanate (PEITC) | 2 | MDA-MB-231 (Breast) | 3.0 | |

| 4-Phenylbutyl isothiocyanate (PBITC) | 4 | MDA-MB-231 (Breast) | 2.5 | |

| 6-Phenylhexyl isothiocyanate (PHITC) | 6 | MDA-MB-231 (Breast) | 2.0 | |

| Benzyl isothiocyanate (BITC) | 1 | UACC 903 (Melanoma) | 2.5 | Potency decreases with chain length |

| Phenethyl isothiocyanate (PEITC) | 2 | UACC 903 (Melanoma) | 4.0 | |

| 4-Phenylbutyl isothiocyanate (PBITC) | 4 | UACC 903 (Melanoma) | 6.0 | |

| 6-Phenylhexyl isothiocyanate (PHITC) | 6 | UACC 903 (Melanoma) | 7.5 |

Data from a comparative study on the cytotoxicity of phenylalkyl isothiocyanates. acs.org

Role of the Phenyl Moiety in Biological Functionality

The phenyl group is a significant structural feature of this compound, but its necessity for biological activity is context-dependent. In the case of inhibiting NNK-induced lung tumorigenesis, the phenyl moiety is not considered essential. nih.govnih.govresearchgate.net Studies have demonstrated that long-chain alkyl isothiocyanates, which lack a phenyl group, also exhibit strong inhibitory effects in the same model. nih.govnih.govresearchgate.net For instance, 1-dodecyl isothiocyanate was found to be a highly potent inhibitor. nih.govresearchgate.net This suggests that the length and properties of the entire hydrocarbon chain, rather than the specific presence of a phenyl ring, are the primary drivers of this particular chemopreventive activity. researchgate.net

However, the phenyl ring is not merely a passive component. In other contexts, its structure and substitution are critical. For example, in germination stimulation, the benzene (B151609) ring must be separated from the isothiocyanate group by at least one carbon atom for high activity, as phenyl isothiocyanate itself is inactive. mdpi.com Furthermore, studies on the inhibition of cytochrome P450 enzymes have shown that substituting an additional phenyl group onto the structure, as seen in 1,2-diphenylethyl isothiocyanate, dramatically increases inhibitory potency, suggesting the enzyme's active site can accommodate multiple phenyl groups. oup.com Therefore, while not always essential, the phenyl moiety can significantly modulate biological functionality depending on the molecular target.

Impact of Lipophilicity on Biological Uptake and Activity

For phenylalkyl isothiocyanates, lipophilicity generally increases with the length of the alkyl chain. acs.orgnih.gov This increased lipophilicity is strongly correlated with enhanced inhibitory potency against NNK-induced lung tumorigenesis. nih.govresearchgate.net The higher lipophilicity of compounds with longer alkyl chains, such as this compound and 6-phenylhexyl isothiocyanate, is believed to facilitate their uptake and persistence at the target organ site. nih.gov This allows for more effective inhibition of the metabolic activation of carcinogens. nih.govresearchgate.net

Similarly, in germination stimulation, an appropriate level of lipophilicity is required for high activity. mdpi.com However, the relationship is not linear; excessive lipophilicity can be detrimental. In the case of NNK-induced tumorigenesis, the inhibitory potency begins to decline when the alkyl chain becomes too long (C8-C10). nih.govoup.com This suggests there is an optimal lipophilicity range for maximal biological effect. If a compound is too lipophilic, it may be sequestered in fatty tissues or bind non-specifically to plasma proteins, preventing it from reaching its intended target. pg.edu.pl Therefore, the finely-tuned lipophilicity of this compound, conferred by its five-carbon alkyl chain, is a critical factor in its potent biological activities.

Mechanisms of Action

Molecular Targets and Signaling Pathways in Chemoprevention

Modulation of Carcinogen-Metabolizing Enzymes (Phase I and Phase II)

A primary mechanism by which isothiocyanates (ITCs) exert their cancer-preventive effects is by altering the balance of carcinogen metabolism. This involves the inhibition of Phase I enzymes, which can activate pro-carcinogens into their ultimate carcinogenic forms, and the simultaneous induction of Phase II enzymes, which detoxify and facilitate the excretion of carcinogens. mdpi.commdpi.com

Phase I Enzyme Inhibition: Phenylalkyl ITCs are potent inhibitors of the cytochrome P450 (CYP) family of enzymes. mdpi.comnih.gov Studies on PEITC have demonstrated the inhibition of several CYP enzymes, including CYP1A1, CYP1A2, and CYP2E1, which are involved in activating tobacco-specific nitrosamines like NNK [4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone]. mdpi.comnih.gov This inhibition prevents the metabolic activation of carcinogens, thereby blocking the initiation of cancer. The inhibitory activity of arylalkyl ITCs against lung tumorigenesis has been shown to increase with the length of the alkyl chain, suggesting that 5-PPeITC would be a potent inhibitor. nih.gov

Phase II Enzyme Induction: ITCs are well-documented inducers of Phase II detoxification enzymes, such as glutathione (B108866) S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govnih.govsmolecule.com This induction is largely mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. smolecule.commdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). ITCs, being electrophiles, can react with specific cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding Phase II enzymes, triggering their transcription. mdpi.com This enhanced detoxification capacity helps protect cells from chemical carcinogens and oxidative stress.

Table 1: Modulation of Carcinogen-Metabolizing Enzymes by Related Isothiocyanates

| Mechanism | Target Enzymes | Effect of Related ITCs (e.g., PEITC) | Reference |

| Phase I Inhibition | Cytochrome P450s (e.g., CYP1A1, CYP1A2, CYP2E1) | Competitive and irreversible inhibition, reducing carcinogen activation. | mdpi.comnih.gov |

| Phase II Induction | Glutathione S-transferases (GSTs), NAD(P)H:quinone oxidoreductase 1 (NQO1) | Upregulation of enzyme expression via activation of the Nrf2-ARE pathway. | nih.govsmolecule.commdpi.com |

Induction of Apoptosis Pathways (In Vitro Models)

5-PPeITC demonstrates cytotoxic effects on cancer cells, a characteristic shared among ITCs which is largely executed through the induction of apoptosis, or programmed cell death. nih.govresearchgate.net This process involves a coordinated cascade of molecular events that lead to the dismantling of the cell without triggering an inflammatory response.

The primary pathway implicated in ITC-induced apoptosis is the mitochondrial (or intrinsic) pathway. nih.govnih.gov Studies with the related compound PEITC show that it can disrupt the mitochondrial membrane potential. oup.comnih.gov This leads to the release of cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov Once in the cytoplasm, cytochrome c associates with Apoptotic protease activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then proceeds to activate executioner caspases, most notably caspase-3. nih.govfrontiersin.org

Executioner caspases are responsible for cleaving critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis. nih.govnih.gov The process is also regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bak and Bax are essential for mitochondrial permeabilization, while anti-apoptotic members like Bcl-2 and Mcl-1 are suppressed by ITCs, tipping the balance in favor of cell death. oup.comnih.gov Furthermore, evidence suggests that ITCs can also activate the extrinsic (death receptor) pathway, involving the activation of caspase-8. nih.govaacrjournals.org

Regulation of Cell Cycle Progression (In Vitro Models)

In addition to inducing cell death, 5-PPeITC can inhibit the growth of cancer cells by arresting the cell cycle. researchgate.net The ability of ITCs to halt cell cycle progression prevents the proliferation of malignant cells. The most consistently reported effect of ITCs is an arrest in the G2/M phase of the cell cycle. nih.govoup.com

This G2/M arrest is mechanistically linked to the downregulation of key regulatory proteins. Research on PEITC has shown that it reduces the levels of cyclin-dependent kinase 1 (Cdk1) and its activating phosphatase, Cdc25C. nih.govoup.com The inactivation of the Cdk1/Cyclin B1 complex is a critical step that prevents cells from entering mitosis. Some studies also report that ITCs can induce G1 arrest by increasing the expression of the Cdk inhibitor p21. nih.govnih.gov The specific phase of arrest can be dependent on the cell line and the concentration of the ITC used. nih.gov

Table 2: Effects of Related Isothiocyanates on Apoptosis and Cell Cycle

| Process | Key Molecular Events | Effect of Related ITCs (e.g., PEITC, PHITC) | Reference |

| Apoptosis | Disruption of mitochondrial membrane potential, Cytochrome c release, Activation of Caspases-9, -8, -3, Cleavage of PARP, Upregulation of Bak/Bax, Downregulation of Bcl-2/Mcl-1. | Induction of the intrinsic and extrinsic apoptotic pathways. | nih.govoup.comnih.govfrontiersin.orgnih.gov |

| Cell Cycle | Downregulation of Cdk1, Cdc25C, and Cyclin B1. Upregulation of p21. | Arrest primarily at the G2/M phase, with some reports of G1 arrest. | nih.govoup.comnih.gov |

Generation of Reactive Oxygen Species (ROS) and Perturbation of Redox Homeostasis

A critical mechanism underlying the cytotoxicity of ITCs is their ability to induce oxidative stress. nih.gov While often viewed as detrimental, the generation of reactive oxygen species (ROS) can be exploited to selectively kill cancer cells, which often have a compromised antioxidant system compared to normal cells.

Studies show that PEITC treatment leads to a rapid, dose-dependent increase in intracellular ROS levels. oup.comsci-hub.se This surge in ROS is linked to the disabling of the cell's primary antioxidant defense, the glutathione (GSH) system. nih.govsci-hub.se ITCs can conjugate with GSH, leading to its depletion and disrupting the cellular redox balance. mdpi.com The resulting oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, and trigger the mitochondrial apoptosis pathway. nih.govsci-hub.se The pro-oxidant activity of ITCs appears to be a key factor in their selective cytotoxicity towards transformed or malignant cells. nih.gov

Interaction with p53 Status (e.g., Selective Depletion of Mutant p53 by Related Isothiocyanates)

The tumor suppressor protein p53 is mutated in over half of all human cancers. Many of these mutations not only inactivate its tumor-suppressive functions but can also confer new oncogenic properties. A novel and significant mechanism of action for certain ITCs is their ability to interact with mutant p53. acs.orgacs.org

Research has demonstrated that PEITC can selectively deplete mutant p53 protein in cancer cells without affecting wild-type p53. acs.orgacs.orgnih.gov This depletion appears to occur through a transcription-independent mechanism that may involve direct binding to the mutant protein, inducing conformational changes that lead to its degradation. acs.orgacs.org Consequently, cancer cells harboring p53 mutations are often more sensitive to the cytotoxic effects of PEITC than cells with wild-type p53. acs.org Other studies have shown that PEITC and the related phenylhexyl isothiocyanate (PHITC) can reactivate the transcriptional function of certain p53 mutants, restoring their ability to induce apoptosis and cell cycle arrest. nih.govfrontiersin.orgnih.gov This targeting of mutant p53 represents a promising strategy for cancer therapy, and given the structure-activity relationships of phenylalkyl ITCs, it is a likely mechanism for 5-PPeITC.

Inhibition of Cellular Proliferation

The culmination of the aforementioned mechanisms—apoptosis induction, cell cycle arrest, and ROS generation—results in the potent inhibition of cellular proliferation. Direct evidence confirms that 5-PPeITC exerts cytotoxic effects on various cancer cell lines, including Caco-2 (colon adenocarcinoma) and HeLa (cervical cancer) cells. nih.govresearchgate.net Studies comparing a series of ω-phenylalkyl isothiocyanates have shown that cytotoxic activity is influenced by the length of the alkyl side chain, reinforcing the importance of this structural feature. oup.com The ability of 5-PPeITC to inhibit the proliferation of cancer cells is a foundational aspect of its potential as an anticancer agent. researchgate.net

Mechanistic Basis of Antimicrobial Activity

The antimicrobial properties of isothiocyanates (ITCs), including 5-phenylpentyl isothiocyanate, are well-documented and are a key component of the defense mechanisms in plants of the Brassicaceae family. nih.govunlp.edu.ar These compounds exhibit a broad, non-selective activity against a range of microorganisms, including both bacteria and fungi. nih.govmdpi.com Research indicates that the antimicrobial efficacy of ITCs is influenced by their chemical structure, with aromatic ITCs often demonstrating potent activity. researchgate.net

The primary mechanism of the antimicrobial action of isothiocyanates lies in their ability to disrupt the integrity of microbial cell membranes. researchgate.net The lipophilic nature of compounds like phenethyl isothiocyanate (PEITC), a related aromatic ITC, allows them to readily penetrate the cell membrane, leading to increased permeability and subsequent leakage of intracellular components. mdpi.com This disruption of the physical barrier of the cell leads to an imbalance in osmotic pressure and ultimately cell death. mdpi.com

Furthermore, isothiocyanates are known to interact with various cellular processes vital for microbial survival. Their electrophilic isothiocyanate group can react with nucleophilic moieties in cellular macromolecules, such as proteins and enzymes. nih.gov This can lead to the inhibition of essential enzymes, disruption of metabolic pathways, and interference with cellular signaling. acs.org Studies on various isothiocyanates have demonstrated their capacity to inhibit microbial growth, induce morphological changes, and trigger cell apoptosis. researchgate.net For instance, PEITC has been shown to decrease ATP production and increase intracellular reactive oxygen species (ROS) in Staphylococcus aureus, indicating a multi-pronged attack on cellular functions. mdpi.com

The following table summarizes the antimicrobial activity of this compound against various microorganisms.

| Microorganism | Activity | Research Finding |

| Bacillus subtilis | Antimicrobial | Moderate to high activity observed. researchgate.net |

| Candida albicans | Antimicrobial | Moderate to high activity observed. researchgate.netmdpi.com |

| Shigella dysentery | Antimicrobial | Moderate to high activity observed. researchgate.net |

| Staphylococcus aureus | Antimicrobial | Moderate to high activity observed. researchgate.netacs.org |

| Pseudomonas aeruginosa | Antimicrobial | Moderate to high activity observed. researchgate.netacs.org |

| Escherichia coli | Antimicrobial | Moderate to high activity observed. researchgate.net |

Mechanistic Basis of Spasmolytic Activity

This compound has been shown to exhibit significant spasmolytic activity, demonstrating a potent ability to relax smooth muscle. nih.govmdpi.com In a study on rat distal colon, PhPeITC was found to be nearly 100 times more potent than papaverine (B1678415), a well-known spasmolytic agent. nih.govmdpi.com

The contraction and relaxation of vascular smooth muscle (VSM) are primarily regulated by the intracellular concentration of calcium ions (Ca²⁺). cvphysiology.com An increase in intracellular Ca²⁺, either from influx through calcium channels or release from intracellular stores, leads to the activation of myosin light chain kinase (MLCK). cvphysiology.com MLCK then phosphorylates myosin light chains, enabling the cross-bridge formation between actin and myosin filaments and resulting in muscle contraction. cvphysiology.com Conversely, a decrease in intracellular Ca²⁺ or the activation of myosin light chain phosphatase (MLCP), which dephosphorylates myosin light chains, leads to relaxation. cvphysiology.com

While the precise molecular target of this compound in smooth muscle cells has not been definitively elucidated in the available literature, its potent relaxant effect strongly suggests an interaction with the mechanisms that lower intracellular calcium levels or decrease the sensitivity of the contractile apparatus to calcium. This could involve the blockade of voltage-gated calcium channels, preventing the influx of extracellular calcium, or the activation of pathways that promote calcium sequestration or extrusion from the cell. cvphysiology.comzmchdahod.org Another potential mechanism is the stimulation of second messenger systems, such as the cyclic adenosine (B11128) monophosphate (cAMP) pathway, which can lead to the inhibition of MLCK and promote relaxation. nih.gov

Mechanistic Basis of Germination Stimulation

In addition to its antimicrobial and spasmolytic effects, this compound acts as a germination stimulant for the seeds of certain parasitic plants, such as Phelipanche ramosa (branched broomrape). nih.govmdpi.com This activity is crucial for the parasite's life cycle, as its seeds will only germinate in the presence of chemical cues from a potential host plant. mdpi.com

The mechanism of this germination stimulation involves a specific molecular interaction with a receptor protein in the parasitic plant. Research has identified a protein in P. ramosa, designated as PrKAI2d3, which belongs to the KAI2 family of α/β-hydrolase receptors. nih.govnih.gov These receptors are known to perceive strigolactones, another class of germination stimulants. nih.govnih.gov

Studies have demonstrated that isothiocyanates, including this compound, can bind to the PrKAI2d3 receptor. biorxiv.org This interaction is proposed to be enzymatic, leading to the formation of a covalent adduct between the isothiocyanate group and a catalytic serine residue within the receptor's active site. biorxiv.org This binding event initiates a signaling cascade within the seed, ultimately breaking dormancy and triggering germination. mdpi.com The germination-stimulating activity of phenylalkyl isothiocyanates on P. ramosa is dependent on the length of the alkyl chain, with 4-phenylbutyl isothiocyanate and this compound showing the highest activity. mdpi.com

The following table presents data on the germination stimulation activity of various phenylalkyl isothiocyanates on Phelipanche ramosa.

| Compound | Alkyl Chain Length | Relative Germination Stimulation Activity |

| Phenyl isothiocyanate | 0 | Inactive |

| Benzyl (B1604629) isothiocyanate | 1 | - |

| 2-Phenylethyl isothiocyanate | 2 | Active |

| 3-Phenylpropyl isothiocyanate | 3 | Increased activity |

| 4-Phenylbutyl isothiocyanate | 4 | Maximum activity |

| This compound | 5 | Maximum activity |

| 6-Phenylhexyl isothiocyanate | 6 | Dramatically dropped activity |

Data adapted from Miura et al. (2022). mdpi.com

Analytical Methodologies

Extraction and Isolation Techniques from Biological Matrices

The extraction and isolation of 5-Phenylpentyl isothiocyanate from biological sources, such as plants, are critical preliminary steps in its analysis. This compound is a natural hydrolysis product of 5-phenylpentyl glucosinolate. researchgate.net The general procedure involves the enzymatic hydrolysis of the parent glucosinolate to yield the isothiocyanate, followed by extraction.

Detailed analyses of horseradish autolysates have led to the identification of this compound. researchgate.net The process of autolysis, or self-digestion, facilitates the release of the compound. For a more controlled extraction, plant tissues are typically homogenized to bring the glucosinolates into contact with the myrosinase enzyme, which catalyzes the hydrolysis. semanticscholar.orgnih.gov

Sample Homogenization : The plant material is mechanically disrupted to facilitate enzymatic reactions. semanticscholar.org

Enzymatic Hydrolysis : The homogenized sample is incubated, often in a buffer solution, to allow for the complete conversion of glucosinolates to isothiocyanates. nih.gov

Solvent Extraction : The resulting isothiocyanates are extracted from the aqueous mixture using an appropriate organic solvent. mdpi.com

Solid-liquid extraction using aqueous organic solvents or boiling water has also been employed for the extraction of the precursor glucosinolates, although care must be taken as high temperatures can lead to their degradation. mdpi.com

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Once isolated, the structural confirmation of this compound is unequivocally established through a combination of spectroscopic methods. researchgate.net

Mass Spectrometry (MS) is a primary tool for determining the molecular weight and fragmentation pattern of the compound. Techniques such as Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) and Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are valuable for the analysis of non-volatile components. researchgate.net For volatile compounds like isothiocyanates, Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment. acenet.edu Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Coherence (HMBC), can be used to determine the connectivity between protons and carbons, which is crucial for the definitive elucidation of the structure. acenet.edu The integration of NMR with MS data provides a comprehensive and accurate structural characterization. acenet.edu

Table 1: Spectroscopic Data for Structural Elucidation

| Technique | Information Provided | Relevance to this compound |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. acenet.edu | Confirms the elemental composition and aids in identifying the compound. |

| ¹H NMR Spectroscopy | Information about the proton environments in the molecule. acenet.edu | Reveals the number and types of hydrogen atoms, and their neighboring atoms. |

| ¹³C NMR Spectroscopy | Detailed information about the carbon skeleton. acenet.edu | Identifies the different carbon environments within the molecule. |

| 2D NMR (HSQC, HMBC) | Connectivity between protons and carbons. acenet.edu | Establishes the complete bonding framework of the molecule. |

Chromatographic Analysis and Quantification

Chromatographic methods are the cornerstone for the separation, detection, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of isothiocyanates. Reversed-phase HPLC using a C18 column is commonly employed for the separation of these compounds. nih.govnih.gov Detection is often achieved using a UV-Vis spectrophotometric detector, as the isothiocyanate group has a characteristic UV absorption. nih.gov For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS). nih.gov The development of a robust HPLC method involves optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile compounds like this compound. researchgate.net In this method, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint for identification. The identification of this compound in horseradish autolysate was achieved using GC-MS analysis. researchgate.net

Table 2: GC-MS Parameters for Isothiocyanate Analysis

| Parameter | Typical Setting |

| Column | Silica-based capillary column (e.g., DB-5ms) mdpi.com |

| Injector | Splitless mode mdpi.com |

| Carrier Gas | Helium mdpi.com |

| Ionization Mode | Electron Ionization (EI) mdpi.com |

| Detector | Triple Quadrupole Mass Spectrometer mdpi.com |

For highly sensitive and comprehensive analysis, Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) is the method of choice. semanticscholar.org This technique offers superior resolution and shorter analysis times compared to conventional HPLC. The use of tandem mass spectrometry (MS/MS) allows for Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity for the quantification of target analytes in complex matrices. protocols.io The ESI source is effective for ionizing the isothiocyanates, which can then be detected with high specificity by the mass spectrometer. protocols.io

Derivatization is a chemical modification technique used to improve the analytical properties of a compound. For isothiocyanates, derivatization can enhance their detectability, particularly for methods that rely on UV or fluorescence detection. A common strategy involves reacting the isothiocyanate with an amine to form a stable thiourea (B124793) derivative. researchgate.net For instance, derivatization with ammonia (B1221849) produces a thiourea that has a strong UV chromophore, making it suitable for HPLC-UV analysis. researchgate.net This approach also has the advantage of stabilizing the reactive isothiocyanate and allowing for the analysis of its adducts in biological matrices. researchgate.net

Another widely used derivatizing agent is phenyl isothiocyanate (PITC), which reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives that can be readily analyzed by HPLC. psu.edunih.gov While this describes the use of an isothiocyanate as a reagent, the underlying reaction principle is relevant to the derivatization of isothiocyanates for analytical purposes.

Stability Assessment in Diverse Research Matrices

The stability of this compound (PhPeITC) in various matrices is a critical factor for accurate preclinical and analytical studies. While comprehensive stability data for PhPeITC itself in common biological matrices are not extensively detailed in current literature, valuable insights can be drawn from studies on structurally similar arylalkyl isothiocyanates, such as phenethyl isothiocyanate (PEITC). The general behavior of isothiocyanates (ITCs) indicates a susceptibility to degradation and metabolic conversion, which necessitates careful handling and storage protocols.

Research on PEITC, which shares the phenylalkyl isothiocyanate structure with PhPeITC, provides a strong proxy for understanding its stability. For instance, the stability of PEITC has been systematically evaluated in aqueous buffers at varying temperatures. researchgate.net These studies are crucial for developing appropriate conditions for sample handling and analysis in a laboratory setting. It has been noted that isothiocyanates can be labile, and analytical methods often require specific measures like low temperatures and acidification to minimize degradation during sample collection and preparation. nih.govresearchgate.net

In biological samples, the stability of ITCs is not just a matter of chemical degradation but also of rapid metabolic conversion. plos.org Isothiocyanates are known to be metabolized through the mercapturic acid pathway, where they are conjugated with glutathione (B108866) (GSH) and subsequently converted to other metabolites like N-acetylcysteine (NAC) conjugates. plos.orgnih.gov This rapid metabolism means the parent compound may be quickly depleted, which can be misinterpreted as instability. Studies on allyl-isothiocyanate (AITC) found that while the parent compound was not detected in plasma and tissues after administration, its metabolites were stable in plasma for 24 hours at room temperature. plos.org

The matrix itself plays a significant role in the stability of these compounds. In a study evaluating the stability of various arylalkyl isothiocyanates in a standard animal diet (AIN-76A), the compounds were found to be stable for at least seven days at room temperature. oup.com For longer-term storage, diets containing these compounds were kept at 4°C to ensure stability. oup.com For long-term preservation outside of a biological or dietary matrix, microencapsulation has been explored as a method to improve the storage stability of isothiocyanates. researchgate.net

The following tables summarize key stability findings for structurally related isothiocyanates in different research matrices.

Table 1: Stability of Phenethyl Isothiocyanate (PEITC) in Aqueous Buffer (pH 7.4)

This table presents the half-life of PEITC, a structural analog of PhPeITC, in an aqueous solution, highlighting the impact of temperature on its stability. Data is sourced from a pharmacokinetic study on rats. researchgate.net

| Temperature | Half-life (t½) |

| Room Temperature | 56.1 hours |

| 4°C | 108 hours |

Table 2: Stability of Arylalkyl Isothiocyanates in an Animal Diet Matrix

This table details the stability of arylalkyl isothiocyanates when mixed into a standard rodent diet, as observed during a cancer bioassay study. oup.com

| Matrix | Compound Class | Temperature | Duration of Stability |

| AIN-76A Diet | Arylalkyl Isothiocyanates | Room Temperature | At least 7 days |

| AIN-76A Diet | Arylalkyl Isothiocyanates | 4°C | Used for weekly diet preparation and storage |

Research Applications and Future Directions

Potential for Novel Chemopreventive Agent Development

5-Phenylpentyl isothiocyanate is a promising candidate for the development of new cancer-preventing agents. Research has demonstrated that many isothiocyanates, both naturally occurring and synthetic, possess anticarcinogenic properties by reducing the activation of carcinogens and enhancing their detoxification. nih.gov Studies on arylalkyl isothiocyanates have revealed a distinct structure-activity relationship, where the cancer-preventive efficacy is influenced by the length of the alkyl chain. researchgate.net

The inhibitory potency of phenylalkyl isothiocyanates against tumorigenesis has been shown to increase as the alkyl chain is elongated. nih.govresearchgate.net For instance, research on the inhibition of a tobacco-specific nitrosamine (B1359907) indicates that the effectiveness of phenylalkyl isothiocyanates in preventing lung tumorigenesis increases with an alkyl chain length of up to six carbons. researchgate.net This positions this compound, with its five-carbon chain, as a highly potent compound within this class. nih.govresearchgate.net Future research is expected to focus on designing and developing novel compounds based on the isothiocyanate structure to optimize their chemopreventive capabilities. nih.gov

| Compound | Relative Potency in Tumor Inhibition |

| Phenethyl isothiocyanate (PEITC) | Baseline |

| 6-Phenylhexyl isothiocyanate (PHITC) | ~50-100 times more potent than PEITC researchgate.net |

| This compound | High (inferred from structure-activity relationship) nih.govresearchgate.net |

Application in Agricultural Science for Parasitic Weed Control

In the field of agricultural science, this compound has emerged as a potential tool for managing parasitic weeds, which can cause significant crop damage. mdpi-res.commdpi.com Research has identified this compound as a potent germination stimulant for certain species of parasitic plants, such as Phelipanche ramosa. mdpi.comresearchgate.net This activity is comparable to that of GR24, a synthetic strigolactone known for its ability to induce germination in these weeds. mdpi-res.commdpi.com

The germination-stimulating effect of this compound is remarkably high, with activity observed at concentrations as low as 10⁻¹⁵ M. mdpi.comresearchgate.net This has led to the exploration of a "suicidal germination" strategy, where the compound is applied to fields to induce the germination of parasitic weed seeds in the absence of a host plant. cabidigitallibrary.org Without a host to attach to, the germinated seedlings are unable to survive, leading to a reduction in the weed seed bank in the soil. cabidigitallibrary.org Further research may focus on optimizing the application of this compound for effective and sustainable weed control. mdpi.com

| Compound | Germination Stimulation Activity on Phelipanche ramosa |

| 3-Phenylpropyl isothiocyanate | Moderate mdpi.com |

| 4-Phenylbutyl isothiocyanate | High mdpi.com |

| This compound | High (comparable to GR24) mdpi-res.commdpi.com |

| 6-Phenylhexyl isothiocyanate | Low mdpi.com |

Advanced Structure-Activity Relationship Modeling and Prediction

The study of structure-activity relationships (SAR) is crucial for understanding how the chemical structure of a compound like this compound influences its biological effects. For phenylalkyl isothiocyanates, a clear SAR has been established in the context of cancer chemoprevention. nih.govresearchgate.net The inhibitory activity against tumorigenesis is directly correlated with the length of the alkyl side chain, with potency increasing up to six carbon atoms. nih.govresearchgate.net

A similar SAR has been observed in the context of parasitic weed control, where the germination stimulation activity of phenylalkyl isothiocyanates on Phelipanche species peaks with a chain length of four to five carbons. mdpi.com These well-defined relationships provide a solid foundation for the development of advanced computational models. Such models can be used to predict the biological activity of novel, related compounds, thereby guiding the synthesis of more potent and selective agents for both medical and agricultural applications. Future research will likely involve the use of quantitative structure-activity relationship (QSAR) models to refine these predictions. nih.gov

Deeper Elucidation of Molecular Mechanisms in Diverse Biological Systems

While the biological activities of this compound are becoming increasingly recognized, a deeper understanding of its molecular mechanisms is a key area for future research. Isothiocyanates, as a class of compounds, are known to influence multiple cellular pathways. nih.gov These include the induction of apoptosis (programmed cell death), modulation of mitogen-activated protein kinase (MAPK) signaling pathways, regulation of oxidative stress, and control of the cell cycle. nih.govfrontiersin.org

A particularly interesting mechanism that has been identified for some isothiocyanates is the selective depletion of mutant p53 protein, a key target in cancer therapy. acs.org In addition to its potential anticancer effects, this compound has also demonstrated spasmolytic, cytotoxic, and antimicrobial properties, suggesting a broad spectrum of biological interactions. researchgate.net Future investigations will aim to unravel the specific molecular targets and signaling cascades affected by this compound in various biological systems, from human cells to microbial pathogens. nih.govevitachem.com

Exploration of Synergistic Effects with Other Bioactive Compounds

The potential for this compound to act in synergy with other bioactive compounds is a promising avenue of research. Synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, can lead to more effective therapeutic strategies. For example, studies with the related compound phenethyl isothiocyanate have shown synergistic effects when combined with the anticancer drug Gefitinib in non-small cell lung cancer cells. nih.gov

Furthermore, combinations of different isothiocyanates have been observed to enhance their anticancer activity. nih.gov There is also evidence to suggest that phenyl isothiocyanates can act synergistically with other natural compounds to inhibit inflammatory enzymes like cyclooxygenase-2. mdpi.com Future studies are expected to systematically explore the synergistic potential of this compound with other chemopreventive agents, chemotherapeutic drugs, and natural bioactive molecules. This research could lead to the development of novel combination therapies with improved efficacy.

Q & A

Q. How can researchers ensure compliance with ethical guidelines in preclinical studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.